molecular formula C12H14Cl2F3N3 B2609266 2-(1H-imidazol-1-yl)-1-[3-(trifluoromethyl)phenyl]ethan-1-amine dihydrochloride CAS No. 1181458-14-9

2-(1H-imidazol-1-yl)-1-[3-(trifluoromethyl)phenyl]ethan-1-amine dihydrochloride

Cat. No.: B2609266
CAS No.: 1181458-14-9
M. Wt: 328.16
InChI Key: GBJKVTKOIUNJCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-imidazol-1-yl)-1-[3-(trifluoromethyl)phenyl]ethan-1-amine dihydrochloride is a dihydrochloride salt of an imidazole-containing aromatic amine. Its molecular formula is C₁₂H₁₃Cl₂F₃N₃, with a molecular weight of 326.30 g/mol . The compound features a trifluoromethylphenyl group attached to an ethanamine backbone, with an imidazole ring at the 1-position. The dihydrochloride salt enhances aqueous solubility, making it suitable for pharmacological and biochemical studies.

Synthesis involves condensation reactions under acidic conditions, as seen in analogous benzimidazole derivatives. For example, trifluoroacetic acid (CF₃COOH) and hydrochloric acid (HCl) are used to introduce the trifluoromethyl group to aromatic systems . This method ensures regioselective incorporation of the CF₃ moiety, critical for maintaining structural integrity and bioactivity.

Properties

IUPAC Name

2-imidazol-1-yl-1-[3-(trifluoromethyl)phenyl]ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N3.2ClH/c13-12(14,15)10-3-1-2-9(6-10)11(16)7-18-5-4-17-8-18;;/h1-6,8,11H,7,16H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBJKVTKOIUNJCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(CN2C=CN=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-imidazol-1-yl)-1-[3-(trifluoromethyl)phenyl]ethan-1-amine dihydrochloride typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via a nucleophilic substitution reaction using trifluoromethyl iodide and a suitable base.

    Coupling with Ethanamine: The final step involves coupling the imidazole derivative with ethanamine under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1H-imidazol-1-yl)-1-[3-(trifluoromethyl)phenyl]ethan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Trifluoromethyl iodide in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding imidazole N-oxide.

    Reduction: Formation of reduced ethanamine derivatives.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

2-(1H-imidazol-1-yl)-1-[3-(trifluoromethyl)phenyl]ethan-1-amine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(1H-imidazol-1-yl)-1-[3-(trifluoromethyl)phenyl]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions, influencing enzymatic activity, while the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to several imidazole- and phenyl-substituted ethanamine derivatives. Below is a detailed comparison of its physicochemical and functional properties with analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Relevance
Target Compound C₁₂H₁₃Cl₂F₃N₃ 326.30 3-(Trifluoromethyl)phenyl, imidazol-1-yl High lipophilicity (CF₃ group) enhances membrane permeability; dihydrochloride improves solubility.
2-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-amine dihydrochloride C₁₁H₁₄Cl₃N₃ 294.16 4-Chlorophenyl, imidazol-1-yl Chlorine’s electron-withdrawing effect may reduce metabolic stability compared to CF₃. Higher Cl content increases molecular weight.
1-[4-(3-Methoxyphenyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride C₁₂H₁₇Cl₂N₃O 296.19 3-Methoxyphenyl, imidazol-2-yl Methoxy group (electron-donating) may improve solubility but reduce receptor-binding affinity compared to CF₃.
1-(1-Phenyl-1H-imidazol-2-yl)ethan-1-amine hydrochloride C₁₁H₁₄ClN₃ 223.70 Phenyl (imidazol-2-yl) Mono-hydrochloride salt reduces solubility; phenyl substitution at imidazol-2-position alters steric interactions.
2-(2-Phenyl-1H-imidazol-1-yl)ethan-1-amine dihydrochloride C₁₁H₁₅Cl₂N₃ 260.16 Phenyl (imidazol-2-yl) Structural isomerism (imidazole substitution pattern) may affect target selectivity.

Key Findings :

Trifluoromethyl vs. Chloro/Methoxy Groups :

  • The CF₃ group in the target compound increases lipophilicity (logP ≈ 2.8) compared to chloro (logP ≈ 2.2) or methoxy (logP ≈ 1.5) substituents, favoring blood-brain barrier penetration .
  • CF₃’s strong electron-withdrawing nature enhances metabolic stability, reducing oxidative degradation in vivo .

Salt Form: Dihydrochloride salts (e.g., target compound , 4-chlorophenyl analog ) exhibit higher solubility in polar solvents (e.g., water solubility >50 mg/mL) compared to mono-hydrochloride derivatives (e.g., : ~20 mg/mL).

Substitution Position :

  • Imidazol-1-yl vs. imidazol-2-yl substitution alters conformational flexibility . For instance, the target compound’s imidazol-1-yl group allows for planar interactions with aromatic residues in enzyme binding pockets, as seen in FFAR1/FFAR4 modulator studies .

Biological Activity :

  • The trifluoromethylphenyl moiety in the target compound is associated with dual FFAR1/FFAR4 modulation (EC₅₀ < 100 nM), a property absent in methoxy- or chloro-substituted analogs .

Research Implications

  • Drug Design : The CF₃ group’s balance of lipophilicity and stability makes the target compound a superior candidate for central nervous system (CNS) targets compared to chloro or methoxy analogs.
  • Synthetic Optimization : Acid-catalyzed condensation (e.g., CF₃COOH/HCl ) is a scalable method for introducing CF₃ groups, though yields vary (8–85% ).

Biological Activity

2-(1H-imidazol-1-yl)-1-[3-(trifluoromethyl)phenyl]ethan-1-amine dihydrochloride (commonly referred to as the compound) is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. Notably, it has been studied for its role as a potential inhibitor of certain kinases and other proteins involved in cellular signaling pathways.

Biological Activity Overview

Recent studies have highlighted several key areas of biological activity for this compound:

  • Anticancer Activity : The compound has demonstrated significant inhibitory effects on cancer cell proliferation. For instance, it showed promising results in inhibiting growth in various cancer cell lines with IC50 values indicating effective potency.
  • Enzyme Inhibition : The compound has been characterized as an inhibitor of specific kinases involved in cell signaling. For example, it exhibited good enzymatic inhibition with an IC50 value of 15.0 nM against FGFR1, indicating strong potential for therapeutic applications in cancer treatment .
  • Neuroprotective Effects : Preliminary studies suggest that derivatives of this compound may possess neuroprotective properties, making them candidates for further research in neurodegenerative diseases .

Data Table: Summary of Biological Activities

Activity TypeTarget/Cell LineIC50 Value (nM)Reference
Anticancer ActivityVarious Cancer Cell Lines642.1
Enzyme InhibitionFGFR115.0
Neuroprotective EffectsPotential Neuroprotective PathwaysNot specified

Case Studies and Research Findings

  • Inhibition of Cancer Cell Proliferation :
    • A study assessed the efficacy of the compound against xenograft models of cancer. Results indicated that treatment with the compound significantly delayed tumor growth compared to controls, suggesting its potential as an anticancer agent .
  • Kinase Inhibition Studies :
    • Research focused on the structure-activity relationship (SAR) revealed that modifications to the trifluoromethyl group enhanced kinase inhibitory activity. This highlights the importance of specific structural features in optimizing pharmacological effects .
  • Neuroprotective Mechanisms :
    • Investigations into the neuroprotective effects indicated that derivatives could modulate pathways associated with oxidative stress and apoptosis, suggesting a multifaceted mechanism of action that warrants further exploration .

Q & A

Q. Q: What are the standard synthetic routes for preparing 2-(1H-imidazol-1-yl)-1-[3-(trifluoromethyl)phenyl]ethan-1-amine dihydrochloride?

A: A typical synthesis involves refluxing 3-(trifluoromethyl)phenyl derivatives with imidazole-containing precursors in the presence of ammonia or sodium hydroxide, followed by purification via recrystallization (ice-cold water or boiling water with activated charcoal). Reaction progress is monitored using TLC with chloroform:methanol (6:1 v/v) . The dihydrochloride salt is formed by treating the free base with HCl, enhancing solubility for biological assays.

Advanced Synthetic Optimization

Q. Q: How can reaction conditions be optimized to minimize byproducts during synthesis?

A: Key parameters include:

  • Temperature control : Prolonged reflux (>5 hours) may degrade sensitive intermediates; stepwise heating (e.g., 60°C → 80°C) improves yield .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution between imidazole and aryl halides .
  • Catalysis : Transition metals (e.g., Zn or Cd) in solvothermal reactions stabilize intermediates in related imidazole-MOF syntheses, suggesting potential for catalytic optimization .

Basic Structural Characterization

Q. Q: What analytical techniques are essential for confirming the compound’s structure?

A:

  • NMR : 1H^1H- and 13C^{13}C-NMR identify imidazole protons (δ 7.2–7.8 ppm) and trifluoromethyl carbons (δ 120–125 ppm) .
  • Mass spectrometry : ESI-MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 316.1 for the free base).
  • Elemental analysis : Validates stoichiometry of the dihydrochloride form (Cl^- content ~20%) .

Advanced Structural Analysis

Q. Q: How can X-ray crystallography resolve ambiguities in stereochemistry or salt formation?

A: Single-crystal X-ray diffraction (as in ) determines bond angles, hydrogen bonding (e.g., N–H···Cl interactions in dihydrochloride salts), and confirms the absence of polymorphic variants. For imidazole derivatives, restraints on N–H distances (e.g., 0.90–0.95 Å) improve refinement accuracy .

Mechanistic Studies

Q. Q: What computational methods support mechanistic insights into its biological activity?

A:

  • Molecular docking : Predict binding to targets like EGFR by aligning the trifluoromethylphenyl group in hydrophobic pockets (e.g., ΔG ≈ -9.2 kcal/mol in similar derivatives) .
  • ADMET analysis : SwissADME predicts moderate blood-brain barrier permeability (logBB = -0.5) due to the imidazole’s polarity .
  • Deuterated analogs : Isotopic labeling (e.g., 2H^2H-imidazole) tracks metabolic stability in vitro .

Biological Activity Profiling

Q. Q: How can researchers design cytotoxicity assays to evaluate its therapeutic potential?

A:

  • Cell lines : Use EGFR-overexpressing lines (e.g., A549 or HeLa) with MTT assays (IC50_{50} typically 10–50 μM for imidazole derivatives) .
  • Controls : Include gefitinib (EGFR inhibitor) and vehicle (DMSO <0.1%) to isolate compound-specific effects.
  • Dose-response : Test concentrations from 1 nM to 100 μM to capture full activity profiles .

Analytical Challenges

Q. Q: What challenges arise in quantifying this compound in biological matrices?

A:

  • Solubility : The dihydrochloride form may precipitate in low-pH buffers; use PBS (pH 7.4) with 5% DMSO .
  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile:water + 0.1% TFA) resolves it from metabolites. Retention time ≈ 6.2 min .
  • Detection : LC-MS/MS in MRM mode (m/z 316 → 214) improves sensitivity in plasma samples .

Data Contradictions

Q. Q: How to address discrepancies in reported IC50_{50}50​ values across studies?

A:

  • Assay variability : Standardize protocols (e.g., incubation time, serum concentration) .
  • Impurity analysis : HPLC purity >95% reduces off-target effects; quantify residual solvents (e.g., DMF) via GC-MS .
  • Salt vs. free base : Dihydrochloride salts may show altered bioavailability; compare molar equivalents .

Safety and Handling

Q. Q: What precautions are critical for handling this compound in the lab?

A:

  • PPE : Safety goggles, nitrile gloves, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods due to potential HCl vapor release during weighing .
  • Spill management : Absorb with vermiculite, neutralize with sodium bicarbonate, and dispose as hazardous waste .

Environmental Impact

Q. Q: What are the environmental risks associated with its synthesis or disposal?

A:

  • Waste streams : Chlorinated byproducts require segregation; avoid drain disposal .
  • Biodegradability : Imidazole rings resist microbial degradation; incineration (≥1000°C) is recommended .

Advanced SAR Studies

Q. Q: How does the trifluoromethyl group influence bioactivity compared to other substituents?

A:

  • Electron-withdrawing effect : Enhances binding to electron-rich enzyme pockets (e.g., CYP450 inhibition) .
  • Lipophilicity : logP increases by ~0.5 units vs. methyl or chloro analogs, improving membrane permeability .
  • Metabolic stability : CF3_3 reduces oxidative metabolism, prolonging half-life in hepatic microsomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.